Thermophilin 1277
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ADRGWIKTLTKDCPNVISSICAGTIITACKNCA |
Origin of Product |
United States |
Discovery, Isolation, and Producing Organism
Historical Context of Thermophilin 1277 Discovery
This compound is a bacteriocin (B1578144), a type of ribosomally synthesized antimicrobial peptide produced by bacteria. mdpi.com Its discovery is situated within the broader scientific interest in bacteriocins from lactic acid bacteria, which are explored for their potential as natural food preservatives. nih.govgoogle.com Streptococcus thermophilus, a bacterium with "Generally Regarded As Safe" (GRAS) status, is a known producer of various bacteriocins, including Thermophilin A, Thermophilin T, and Thermophilin 110. mdpi.com The characterization of this compound in 2007 added to this growing list, distinguishing itself from previously identified bacteriocins from the same species. nih.govoup.com Subsequent research identified this compound as a Class I lantibiotic, a subclass of bacteriocins characterized by the presence of unusual amino acids like lanthionine (B1674491) and 3-methyllanthionine. oup.comoup.com This classification places it in a group of structurally complex peptides with significant antimicrobial properties. oup.comoup.com
Origin and Source Strain: Streptococcus thermophilus SBT1277
The producing organism of this compound is the bacterial strain Streptococcus thermophilus SBT1277. nih.govoup.com This particular strain was originally isolated from a sample of raw milk. oup.comresearchgate.net The identification of the strain was confirmed through physiological tests and by homology searching based on its 16S rDNA sequence. oup.com As a member of the Streptococcus thermophilus species, strain SBT1277 is a Gram-positive, non-pathogenic lactic acid bacterium commonly used as a starter culture in the manufacturing of yogurt and cheese. mdpi.com
Methodologies for Isolation from Microbial Cultures
The isolation and purification of this compound from cultures of Streptococcus thermophilus SBT1277 involve several key steps. The bacterium is first cultured in a suitable growth medium, with studies showing that production of the bacteriocin occurs in M17 broth. nih.govoup.com Interestingly, no production was observed in sucrose-tryptone (ST) broth unless the pH was controlled to a range of 5.5 to 6.5. nih.govresearchgate.net
The isolation process from the culture supernatant begins after centrifugation to remove bacterial cells. oup.com The resulting supernatant is then passed through a solid-phase extraction resin, specifically OASIS HLB resin. oup.com The bacteriocin is eluted from the resin using a series of methanol (B129727) washes of increasing concentration. oup.comacademicjournals.org
The molecular weight of the partially purified this compound was determined to be approximately 3.7 kDa using Tricine-SDS-PAGE. nih.govresearchgate.netacademicjournals.org Further analysis revealed that mature this compound is a 33-amino acid peptide derived from a 58-amino acid precursor, which includes a 25-amino acid leader peptide. oup.comnih.gov
Table 1: Culture Conditions for this compound Production
| Culture Medium | pH Condition | This compound Production |
|---|---|---|
| M17 Broth | Not specified | Detected |
| Sucrose-Tryptone (ST) Broth | Uncontrolled | Not detected |
Table 2: Purification Steps for this compound
| Step | Description | Purpose |
|---|---|---|
| Centrifugation | Removal of bacterial cells from the culture. | To obtain the culture supernatant containing the bacteriocin. |
| Solid-Phase Extraction | The supernatant is passed through an OASIS HLB resin. | To bind and concentrate this compound. |
Molecular Biology and Biosynthesis of Thermophilin 1277
Genomic Organization of the Biosynthesis Gene Cluster (tep locus)
The genetic determinants for Thermophilin 1277 production are located in a specific locus on the chromosome of Streptococcus thermophilus SBT1277. nih.gov This region, designated the tep gene cluster, was identified by sequencing the chromosomal DNA surrounding the structural gene, tepA. nih.govresearcher.life The entire biosynthesis gene locus spans a 9.9-kb region. nih.gov
The 9.9-kb tep locus comprises at least ten open reading frames (ORFs) organized in the sequence: tepA, tepM, tepT, tepF, tepE, tepG, tepK, tepR, tepI, and ORF4. nih.govresearchgate.net Each ORF is believed to play a distinct role in the biosynthesis, modification, transport, regulation, and immunity related to this compound.
The structural gene, tepA, encodes the 58-amino acid precursor peptide. nih.govresearchgate.net The roles of the other genes have been largely inferred through homology analysis with other known lantibiotic gene clusters. nih.gov For instance, tepM is predicted to encode the modification enzyme, while tepT and the tepFEG operon are associated with processing and transport. researcher.life The tepK and tepR genes are likely involved in the two-component signal transduction system that regulates the cluster's expression. plos.org Immunity against the bacteriocin (B1578144) is conferred by the products of the tepFEG transporter system and TepI, a novel immunity peptide. nih.gov The tepI gene encodes a small, hydrophobic peptide of 52 amino acids that provides resistance to this compound. nih.gov
Below is a detailed breakdown of the identified ORFs within the tep locus.
| Gene | Putative Function | Description |
| tepA | Structural Gene (Precursor Peptide) | Encodes the 58-amino acid pre-peptide that undergoes post-translational modification to become mature this compound. nih.govresearchgate.net |
| tepM | Lantibiotic Synthetase (LanM homolog) | A bifunctional enzyme predicted to be responsible for the dehydration of serine/threonine residues and subsequent cyclization to form thioether bridges. plos.org |
| tepT | ABC Transporter/Protease | Thought to be involved in the cleavage of the leader peptide from the precursor and the translocation of the mature bacteriocin across the cell membrane. researcher.life |
| tepF | Immunity Protein / ABC Transporter Subunit | Forms part of the TepFEG ABC transporter complex, which contributes to the producer's self-immunity. nih.gov |
| tepE | Immunity Protein / ABC Transporter Subunit | A component of the TepFEG ABC transporter system involved in immunity. nih.gov |
| tepG | Immunity Protein / ABC Transporter Subunit | The third component of the TepFEG ABC transporter, essential for the immunity function. nih.gov |
| tepK | Histidine Kinase (Sensor) | Part of a two-component regulatory system; acts as the sensor that detects external signals (e.g., the bacteriocin itself). researcher.lifeplos.org |
| tepR | Response Regulator | The second part of the two-component system; activated by TepK to regulate the transcription of the gene cluster. plos.org |
| tepI | Immunity Peptide | Encodes a novel 52-amino acid hydrophobic peptide that confers specific immunity to this compound, complementing the TepFEG system. nih.gov |
| ORF4 | Unknown Function | An open reading frame with a currently uncharacterized function. nih.gov |
The genomic organization of the tep locus shows a high degree of similarity and synteny (conservation of gene order) with the biosynthesis gene cluster for bovicin HJ50, a lantibiotic produced by Streptococcus bovis HJ50. nih.govresearchgate.net In fact, structural analyses have revealed that this compound is identical to bovicin HJ50. nih.govplos.org The gene clusters for other related lantibiotics, such as macedovicin from Streptococcus macedonicus and suicin 3908 from Streptococcus suis, also share this conserved structure. plos.orgplos.org
The precursor peptide of suicin 3908 (suiA), for example, shares approximately 50% amino acid identity with that of this compound (tepA). plos.org This homology extends across the entire locus, with orthologous genes for modification, transport, regulation, and immunity found in the same relative positions. plos.org This strong conservation suggests a common evolutionary origin and a shared mechanism of biosynthesis and regulation among this subgroup of lantibiotics. nih.govplos.org
The table below provides a comparative overview of the gene clusters for this compound and Bovicin HJ50.
| This compound Gene (tep) | Bovicin HJ50 Gene (bov) | Shared Putative Function |
| tepA | bovA | Lantibiotic Precursor Peptide |
| tepM | bovM | Modification Enzyme (LanM) |
| tepT | bovT | Transporter and Protease (LanT) |
| tepF | bovF | Immunity / ABC Transporter |
| tepE | bovE | Immunity / ABC Transporter |
| tepG | bovG | Immunity / ABC Transporter |
| tepK | bovK | Sensor Histidine Kinase |
| tepR | bovR | Response Regulator |
| tepI | bovI | Immunity Peptide |
Enzymatic Pathways for Post-Translational Modification
The transformation of the linear TepA precursor peptide into the biologically active this compound involves extensive post-translational modifications (PTMs). nih.gov These modifications are critical for the peptide's final three-dimensional structure and its antimicrobial function. nih.govresearchgate.net
This compound is classified as a class II lantibiotic. plos.org In this class, the characteristic PTMs are catalyzed by a single, bifunctional enzyme known as a LanM homolog. nih.gov In the tep gene cluster, tepM is the homolog to lanM. plos.org This enzyme is responsible for two key sequential reactions:
Dehydration: The TepM enzyme first recognizes and dehydrates specific serine and threonine residues within the core region of the TepA precursor peptide to form dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively.
Cyclization: Subsequently, the same enzyme catalyzes a Michael-type addition reaction, where the thiol groups of nearby cysteine residues attack the unsaturated dehydroamino acids. This reaction forms the characteristic lanthionine (B1674491) (from Dha) and methyllanthionine (from Dhb) thioether bridges. researchgate.net
The mature this compound peptide has a unique and complex structure defined by two intramolecular 3-methyllanthionine thioether bridges and one disulfide bridge. nih.govresearchgate.net The formation of these linkages is essential for its antimicrobial activity, as treatment with reducing agents that disrupt these bonds leads to inactivation. nih.govacademicjournals.org
Peptide sequence analysis following chemical modification has elucidated the precise connectivity:
Thioether Bridges: Two 3-methyllanthionine bridges are formed. One bridge links the residue derived from Thr8 to Cys13, and the second links the residue from Thr10 to Cys32. researchgate.net
Disulfide Bridge: A disulfide bond is formed between the Cys21 and Cys29 residues. nih.govresearchgate.net
While the TepM enzyme is responsible for the thioether bridge formation, the enzyme responsible for catalyzing the disulfide bond in bovicin HJ50-like lantibiotics has not been definitively identified within their respective gene clusters. nih.gov
Precursor Peptide Processing and Translocation Mechanisms
The final stages of this compound biosynthesis involve the proteolytic processing of the modified precursor and its export from the producing cell. The tepA gene encodes a 58-amino acid precursor peptide, which consists of two distinct domains: an N-terminal leader peptide and a C-terminal core peptide. researchgate.net
The leader peptide, which is 25 amino acids long for this compound, functions as a recognition signal for the modification and transport machinery. nih.govresearchgate.net It ensures that the peptide remains inactive inside the producer cell and guides it through the biosynthetic pathway. The cleavage site for the removal of this leader peptide is characterized by a conserved double glycine (B1666218) motif. researchgate.netresearchgate.net
The processing and translocation are believed to be handled by the product of the tepT gene, a homolog of the LanT family of proteins. researcher.life These proteins are typically ABC transporters that also possess a C-terminal peptidase domain. It is proposed that TepT recognizes the modified precursor, cleaves off the leader peptide at the double glycine motif, and simultaneously transports the now mature and active 33-amino acid this compound peptide out of the cell. researcher.liferesearchgate.net
Immunity Mechanisms of Producer Strains
Identification and Functional Characterization of Immunity Peptides (e.g., TepI)
A key element in the self-protection of S. thermophilus SBT1277 is a novel immunity peptide designated TepI. nih.gov This peptide is encoded by the tepI gene, which is located within the 9.9-kb thermophilin 1277 biosynthesis gene locus (tep). nih.gov The tep gene cluster is organized with at least ten open reading frames in the order: tepAMTFEGKRI and ORF4. nih.gov
Table 1: Characteristics of the TepI Immunity Peptide
| Characteristic | Description | Source |
|---|---|---|
| Encoding Gene | tepI | nih.gov |
| Size | 52 amino acids | nih.gov |
| Biochemical Nature | Small, positively charged, hydrophobic peptide | nih.gov |
| Structural Feature | Contains a putative transmembrane segment | nih.gov |
| Homology | Shows 38.5% identity to BovI, the immunity protein for the lantibiotic bovicin HJ50 | nih.gov |
Functional characterization of TepI was achieved through heterologous expression in a susceptible host. nih.gov When the tepI gene was expressed in Lactococcus lactis ssp. cremoris MG1363, a strain normally sensitive to this compound, the transformed strain exhibited significantly increased resistance. nih.gov Specifically, the TepI-expressing strain demonstrated at least a 1.3-fold higher resistance to this compound compared to the wild-type strain. nih.govresearchgate.net This experiment confirmed that TepI functions as a dedicated immunity protein, providing a direct defense against the external activity of this compound. nih.govresearcher.life
Role of Putative ABC Transporters (e.g., TepFEG) in Self-Protection
Table 2: The TepFEG ABC Transporter System
| Component | Gene | Homology | Putative Function | Source |
|---|---|---|---|---|
| ABC Transporter ATPase | tepF | 61.5% identity with BovF | Energizes the transport process | nih.gov |
| Membrane-Spanning Domain | tepE | 32.5% identity with BovE | Forms the transmembrane channel | nih.gov |
| Membrane-Spanning Domain | tepG | 38.9% identity with BovG | Forms the transmembrane channel | nih.gov |
Homology analysis reveals that the tepFEG genes share significant similarity with bovFEG, the genes encoding the ABC transporter involved in immunity to bovicin HJ50. nih.gov This suggests a conserved mechanism of action. The TepFEG system is believed to function by actively exporting this compound molecules from the producer cell's membrane or cytoplasm, preventing the bacteriocin (B1578144) from reaching its target and accumulating to toxic levels. nih.gov This export mechanism is a crucial layer of defense, working alongside the TepI peptide to ensure the producer's survival. nih.govresearcher.life
Molecular Basis of Producer Cell Resistance to this compound
The molecular basis for the robust resistance of S. thermophilus SBT1277 to its own lantibiotic, this compound, is a dual-component immunity system encoded by the tep gene cluster. nih.gov This system provides comprehensive protection by combining the functions of the TepI immunity peptide and the TepFEG ABC transporter. nih.govresearcher.life
Dedicated Immunity Peptide (TepI): The small, hydrophobic TepI peptide, likely localized in the cell membrane due to its transmembrane segment, is thought to interact directly with this compound or its docking molecule on the cell surface. nih.gov This interaction may prevent the bacteriocin from forming pores or disrupting the membrane potential of the producer cell.
Active Efflux Pump (TepFEG): The TepFEG ABC transporter functions as an efflux pump, actively removing this compound molecules from the cell membrane. nih.gov This process requires energy, supplied by the ATPase component (TepF), and effectively reduces the local concentration of the bacteriocin, preventing it from reaching a lethal threshold. nih.govnih.gov
The presence of both systems provides a multi-layered defense. While TepFEG likely handles the export of the newly synthesized bacteriocin, TepI provides a failsafe mechanism, neutralizing any bacteriocin molecules that might escape the export machinery and interact with the cell membrane. nih.govresearcher.life This combined approach ensures the producing organism remains unharmed by the potent antimicrobial peptide it creates.
Biological Activities and Antimicrobial Mechanisms of Thermophilin 1277
Comprehensive Analysis of Antimicrobial Spectrum
Thermophilin 1277 exhibits a notable range of antimicrobial activity, particularly against other Gram-positive bacteria, including those relevant to the food industry. researchgate.netresearchgate.net Its efficacy has been demonstrated against various lactic acid bacteria, food spoilage organisms, and some pathogenic species. academicjournals.orgoup.comgasca.ac.in The inhibitory spectrum of this compound is considered to be broad, making it a subject of interest for potential applications in biopreservation. oup.comnih.gov
This compound has been shown to inhibit the growth of several types of lactic acid bacteria. researchgate.netsrce.hracademicjournals.org This activity is significant in environments where different LAB strains compete, such as in dairy fermentations. Research has identified specific LAB species that are susceptible to its action. researchgate.net For instance, studies have demonstrated its antimicrobial effect against species like Lactobacillus acidophilus and Lactobacillus delbrueckii subsp. bulgaricus. researchgate.net
Inhibitory Spectrum of this compound against Lactic Acid Bacteria
| Target Microorganism | Activity | Reference |
|---|---|---|
| Streptococcus thermophilus | Inhibitory | researchgate.net |
| Lactobacillus acidophilus | Inhibitory | researchgate.net |
| Lactobacillus delbrueckii subsp. bulgaricus | Inhibitory | researchgate.net |
A key characteristic of this compound is its effectiveness against common food spoilage bacteria. researchgate.netsrce.hracademicjournals.org Its inhibitory action has been specifically documented against spore-forming bacteria such as Clostridium and Bacillus species, which are notorious for causing spoilage in dairy and other food products. oup.comgasca.ac.in The bacteriocin (B1578144) produced by S. thermophilus SBT1277 shows antimicrobial activity against Clostridium butyricum, Clostridium sporogenes, and Bacillus cereus. researchgate.netsrce.hroup.comnih.gov This makes it a potential candidate for use as a natural preservative in foods to control the growth of such spoilage microorganisms. researchgate.net
Inhibitory Spectrum of this compound against Food Spoilage Bacteria
| Target Microorganism | Activity | Reference |
|---|---|---|
| Clostridium butyricum | Inhibitory | researchgate.netsrce.hroup.comgasca.ac.in |
| Clostridium sporogenes | Inhibitory | researchgate.netsrce.hracademicjournals.org |
Beyond LAB and specific spoilage bacteria, this compound demonstrates a broader spectrum of activity that includes pathogenic bacteria. researchgate.net Strains of S. thermophilus can produce bacteriocins that inhibit both Gram-positive and Gram-negative bacteria, including Listeria monocytogenes, Staphylococcus aureus, Salmonella typhimurium, and Escherichia coli. researchgate.netinternationalscholarsjournals.com Specifically, bacteriocins from some S. thermophilus strains have shown inhibitory effects against Listeria monocytogenes and enteropathogenic Gram-negative bacteria. researchgate.netresearchgate.net The antimicrobial spectrum of macedovicin, a bacteriocin identical to this compound, was found to be similar. researchgate.net The ability to inhibit such a wide range of bacteria, including foodborne pathogens, highlights its potential significance. researchgate.netresearchgate.net
Molecular Mechanisms of Antimicrobial Action
The antimicrobial function of this compound is rooted in its molecular structure and its interaction with target bacterial cells. oup.com As a lantibiotic, its mechanism involves direct interference with essential cellular structures of susceptible bacteria. frontiersin.org
The primary mode of action for many lantibiotics, including this compound, involves the disruption of the target cell's cytoplasmic membrane. frontiersin.orgplos.org These bacteriocins can insert themselves into the cell membrane, forming pores. frontiersin.org This pore formation leads to the depolarization of the membrane potential and the leakage of essential low-molecular-weight compounds from the cell's interior, ultimately resulting in cell death. frontiersin.org
This compound is a unique lantibiotic that contains both a disulfide bridge and two thioether bridges. oup.com Research has shown that these structural features, particularly the internal amino acid modifications, are crucial for its antimicrobial activity. oup.com Disruption of the disulfide bridge in the nearly identical bacteriocin, bovicin HJ50, was shown to impair its ability to compromise the cell membrane, confirming the importance of this structure to its function. plos.org
Research into the mode of action of this compound indicates that it has a bactericidal, rather than bacteriostatic, effect on sensitive strains. academicjournals.org A study on its effect against the sensitive strain Lactobacillus helveticus SBT2171 found that this compound's bactericidal activity was dependent on its concentration. academicjournals.org The lethal effect of the bacteriocin was observed within 30 minutes of application to the indicator strains. academicjournals.org This demonstrates a rapid, killing action, which is characteristic of a bactericidal mechanism. academicjournals.org
Stability Profile and Activity Retention under Varying Conditions
The stability of a bacteriocin under various physical and chemical conditions is a critical determinant of its potential application, particularly in the food industry. The ability to withstand fluctuations in temperature and pH, as well as resist enzymatic degradation, dictates its efficacy and utility as a biopreservative. This section details the stability profile of this compound, a bacteriocin produced by Streptococcus thermophilus SBT1277, focusing on its performance under thermal stress, varying pH levels, and exposure to proteolytic enzymes.
Thermal Stability and Activity
This compound exhibits notable resistance to heat. Research indicates that its antimicrobial activity is unaffected by heating treatment. researchgate.netnih.gov This characteristic is a significant advantage for its use in food processing, where thermal steps such as pasteurization are common. The bacteriocin maintains its inhibitory functions even after being subjected to high temperatures, a trait shared by several other bacteriocins produced by Streptococcus thermophilus strains. academicjournals.orgresearchgate.net For instance, Thermophilin T is known to be stable at 100°C for 30 minutes, and another unnamed bacteriocin from S. thermophilus also withstands 100°C for 30 minutes. internationalscholarsjournals.comnih.gov While this compound itself is heat-stable, the optimal temperature for its production by S. thermophilus SBT1277 is reported to be 35°C, with significantly lower production at both higher (45°C) and lower (30°C) temperatures. researchgate.netsrce.hr
Table 1: Thermal Stability of this compound and Other S. thermophilus Bacteriocins
| Bacteriocin | Producing Strain | Heat Treatment Conditions | Outcome |
| This compound | S. thermophilus SBT1277 | Heating (unspecified temp/duration) | Activity retained |
| Thermophilin T | S. thermophilus ACA-DC 0040 | 100°C for 30 min | Activity retained |
| S. thermophilus bacteriocin | Not specified | 100°C for 30 min | Activity retained |
| Thermophilin 110 | S. thermophilus ST110 | 100°C for 60 min | Activity retained |
pH Stability and Activity Range
The antimicrobial activity of this compound is influenced by pH. The production of this bacteriocin by S. thermophilus SBT1277 has been specifically detected in culture media where the pH is controlled to a range of 5.5 to 6.5. researchgate.netnih.govacademicjournals.orgresearchgate.net This suggests that the synthesis of this compound is optimal within a slightly acidic environment. While the stability of purified this compound across a broader pH spectrum is not as extensively detailed as its thermal stability, other bacteriocins from S. thermophilus are known to be robust over a wide pH range. researchgate.net For example, some have been shown to be stable from pH 3 to 10. internationalscholarsjournals.comresearchgate.net Thermophilin T, another bacteriocin from this species, demonstrates remarkable resistance, retaining its activity across an exceptionally broad pH range of 1 to 12. nih.gov This resilience in both acidic and alkaline conditions is a highly desirable trait for biopreservatives, allowing them to function in a wide variety of food matrices.
Table 2: pH Stability and Optimal Production Range of S. thermophilus Bacteriocins
| Bacteriocin | Producing Strain | pH Condition | Observation |
| This compound | S. thermophilus SBT1277 | 5.5 - 6.5 | Optimal range for production |
| S. thermophilus bacteriocin | Not specified | 3.0 - 10.0 | Activity retained |
| Thermophilin T | S. thermophilus ACA-DC 0040 | 1.0 - 12.0 | Activity retained |
Susceptibility to Proteolytic Enzymes (e.g., proteinase K inactivation)
The proteinaceous nature of bacteriocins is confirmed by their susceptibility to proteolytic enzymes. This compound is no exception and has been shown to be inactivated by proteinase K. researchgate.netnih.govacademicjournals.orgresearchgate.netresearchgate.net This inactivation confirms that the antimicrobial activity is attributable to the protein structure of the compound. The sensitivity to proteases is a defining characteristic of bacteriocins. researchgate.net Other bacteriocins produced by S. thermophilus are also reported to be sensitive to a range of proteolytic enzymes, including trypsin, pronase, and pepsin, further establishing their peptide-based composition. academicjournals.orginternationalscholarsjournals.comnih.govpjmonline.orgacademicjournals.org The inactivation by these enzymes underscores the biological origin of this compound and distinguishes it from other types of antimicrobial agents.
Table 3: Effect of Proteolytic Enzymes on this compound and Other S. thermophilus Bacteriocins
| Bacteriocin | Enzyme | Outcome |
| This compound | Proteinase K | Inactivated |
| Thermophilin T | Proteolytic enzymes, Trypsin | Sensitive/Inactivated |
| S. thermophilus bacteriocin | Proteinase K, Protease, Pepsin | Inactivated |
| Thermophilin 110 | Proteolytic enzymes | Inactivated |
Ecological and Biotechnological Relevance
Role in Microbial Competition and Niche Dominance
Bacteriocins like Thermophilin 1277 play a crucial role in mediating microbial interactions. researchgate.net Their primary ecological function is to provide the producing organism with a competitive advantage in complex microbial communities. srce.hrebrary.net By inhibiting the growth of other, often closely related, bacteria, the producer can more effectively compete for limited nutrients and space, thereby establishing dominance within its ecological niche. researchgate.netsrce.hrebrary.netresearchgate.net
The production of this compound by S. thermophilus SBT1277 serves as a defense mechanism against competing microbial species. srce.hr This bacteriocin (B1578144) exhibits inhibitory activity against other lactic acid bacteria as well as various spoilage organisms. researchgate.netnih.gov This ability to suppress competitors is a key survival strategy, allowing the bacteriocin-producing strain to thrive in environments like raw milk, from which the SBT1277 strain was originally isolated. researchgate.netsrce.hr The production of multiple bacteriocins by a single strain can confer an even greater competitive edge, enhancing its ability to outcompete other microbes in its natural habitat. nih.gov
Potential Applications in Biopreservation of Food Products
The use of natural antimicrobial compounds, or biopreservation, is a growing area of interest in food science, driven by consumer demand for foods with fewer synthetic chemical preservatives. oup.comgasca.ac.inscirp.org Bacteriocins, being proteinaceous and produced by bacteria generally regarded as safe (GRAS), are considered ideal candidates for this purpose. oup.commdpi.com
This compound, with its broad spectrum of inhibitory activity, has significant potential as a biopreservative agent in various food systems. researchgate.netnih.govoup.com Its application can help extend the shelf life of food products, offer additional safety protection in cases of temperature fluctuations during storage, and lower the risk of transmission of foodborne pathogens. oup.com
Table 1: Inhibitory Spectrum of this compound
This table details the microorganisms that are susceptible to the antimicrobial action of this compound, highlighting its potential for controlling spoilage and undesirable bacteria in food.
| Target Microorganism | Type | Significance in Food Systems | Reference |
| Bacillus cereus | Spoilage & Pathogenic Bacterium | Causes food poisoning and spoilage in a wide range of foods. | researchgate.net, nih.gov, srce.hr |
| Clostridium butylicum | Spoilage Bacterium | Associated with "late blowing" defect in cheeses. | researchgate.net, nih.gov, srce.hr |
| Clostridium sporogenes | Spoilage Bacterium | Causes spoilage in canned foods and processed meats. | researchgate.net, nih.gov, srce.hr |
| Lactic Acid Bacteria (various) | Spoilage/Competing Bacteria | Can be spoilage organisms or competitors to starter cultures. | researchgate.net, nih.gov |
| Lactobacillus acidophilus | Competing Bacterium | A common probiotic and dairy bacterium. | researchgate.net |
| Lactobacillus delbrueckii subsp. bulgaricus | Competing Bacterium | A key starter culture in yogurt production. | researchgate.net |
| Streptococcus thermophilus (other strains) | Competing Bacterium | Competes with the producing strain in dairy fermentations. | researchgate.net |
Streptococcus thermophilus is one of the most important lactic acid bacteria used globally as a starter culture for the production of fermented dairy products, including yogurt and a variety of cheeses. researchgate.netmdpi.comfrontiersin.org The fact that this compound is produced by a strain of S. thermophilus makes it particularly well-suited for application in the dairy sector. researchgate.netnih.gov The producing strain, SBT1277, was itself isolated from raw milk, underscoring its natural association with dairy environments. researchgate.netsrce.hr
The use of bacteriocin-producing starter cultures like S. thermophilus SBT1277, or the addition of its purified bacteriocin, can act as a protective measure in dairy manufacturing. researchgate.netgasca.ac.in It has the potential to inhibit the growth of spoilage bacteria that can cause defects in cheese, such as late blowing caused by certain Clostridium species. researchgate.netsrce.hr
A key attribute of this compound for food preservation is its proven effectiveness against several significant food spoilage bacteria. researchgate.netnih.govoup.com Research has consistently shown its antimicrobial activity against Clostridium butylicum, Clostridium sporogenes, and Bacillus cereus. researchgate.netnih.govsrce.hr These bacteria are responsible for significant economic losses in the food industry due to product spoilage and can also pose a food safety risk. sci-hub.st The ability to control such a range of harmful microorganisms makes this compound a valuable tool for ensuring the quality and safety of food ecosystems. oup.com
Strategies for Optimized Production and Purification for Industrial Use
For this compound to be used effectively on an industrial scale, efficient and optimized methods for its production and purification are essential. Research has identified several key parameters that influence its synthesis and recovery.
Production Optimization: The yield of this compound is highly dependent on the specific culture conditions of the producing strain, S. thermophilus SBT1277. researchgate.netnih.gov Key factors include the composition of the growth medium, pH, and temperature. researchgate.netsrce.hr Studies have shown that production is successful in M17 broth, a common medium for lactic acid bacteria, but does not occur in sucrose-tryptone (ST) broth unless the pH is actively controlled and maintained between 5.5 and 6.5. researchgate.netnih.govgasca.ac.inacademicjournals.org Temperature is also a critical factor, with optimal production observed at 35°C. researchgate.netsrce.hr
Purification Strategies: this compound is a peptide with an approximate molecular mass of 3.7 kDa. researchgate.netnih.govacademicjournals.org Purification from the culture supernatant typically involves a multi-step process. An initial concentration and partial purification can be achieved through ammonium (B1175870) sulfate (B86663) precipitation. academicjournals.orginternationalscholarsjournals.com This is often followed by more refined chromatographic techniques to achieve higher purity. Cation exchange chromatography, using columns such as HiTrap SP HP, has been reported as an effective method for purifying this compound. researchgate.net The molecular weight and purity of the final product are commonly verified using Tricine-SDS-PAGE. academicjournals.org
Table 2: Optimized Conditions for this compound Production
This table summarizes the key environmental and nutritional factors that have been identified to maximize the production of this compound by S. thermophilus SBT1277.
| Parameter | Optimal Condition/Medium | Notes | Reference |
| Growth Medium | M17 Broth (with glucose or lactose) | Standard medium for robust growth and bacteriocin production. | researchgate.net, nih.gov, researchgate.net |
| pH | 5.5 - 6.5 | pH control is critical, especially in non-standard media like ST broth. | researchgate.net, academicjournals.org, nih.gov |
| Temperature | 35°C | Production is significantly lower at 30°C and 45°C. | researchgate.net, srce.hr |
| Growth Phase | Late Logarithmic Phase | Maximum bacteriocin production coincides with this phase of bacterial growth. | researchgate.net |
Advanced Research Methodologies for Thermophilin 1277 Study
Genomic Sequencing and Bioinformatic Analyses
The genetic blueprint for Thermophilin 1277 production was unveiled through targeted genomic sequencing and in-depth bioinformatic analyses. nih.gov To identify the genes responsible for its synthesis, the chromosomal DNA region surrounding the known structural gene, tepA, was sequenced using a primer-walking method. nih.gov This approach systematically sequences adjacent regions of a known DNA sequence.
The sequencing effort revealed that the genes for this compound biosynthesis are organized in a 9.9-kbp gene locus named tep. nih.gov This locus comprises at least ten open reading frames (ORFs) arranged in the order: tepAMTFEGKRI and ORF4. nih.gov
Homology analysis, a cornerstone of bioinformatics, showed a high degree of similarity between the tep gene cluster and the genes responsible for producing bovicin HJ50 in Streptococcus bovis HJ50. nih.gov This comparative analysis provides insights into the evolutionary relationships and functional conservation between different bacteriocin (B1578144) systems. ORF prediction algorithms were instrumental in identifying the potential protein-coding sequences within the tep locus. nih.gov
One of the identified ORFs, tepI, was found to encode a novel, small, and positively charged hydrophobic peptide of 52 amino acids. nih.gov This peptide contains a putative transmembrane segment, suggesting a role in the cell membrane. nih.gov
The complete genome sequence of other Streptococcus thermophilus strains, such as B59671 which produces thermophilin 110, has also been determined, providing a broader genomic context for understanding bacteriocin production in this species. nih.gov
Heterologous Expression Systems for Functional Studies
To validate the function of specific genes within the tep cluster, heterologous expression systems are employed. These systems involve introducing a gene of interest into a different host organism to study its protein product in isolation. For this compound research, Lactococcus lactis and Escherichia coli are commonly used hosts.
A notable example is the functional characterization of tepI. nih.gov The tepI gene was expressed in Lactococcus lactis ssp. cremoris MG1363. nih.gov The resulting strain, which produced the TepI peptide, demonstrated at least a 1.3-times higher resistance to this compound. nih.gov This experiment provided strong evidence that TepI functions as an immunity peptide, protecting the producing strain from its own bacteriocin. nih.gov This protective role is in addition to another putative immunity system, the ABC transporter TepFEG. nih.gov
The use of heterologous expression was also crucial in demonstrating that the blp(St) locus in S. thermophilus LMD-9 contains all the necessary genetic information for the production of thermophilin 9 and that this functional module could be transferred to Lactococcus lactis. Similarly, bioactive bovicin HJ50, which shares similarities with this compound, was successfully produced and secreted by co-expressing its precursor, modification, and transporter genes in Escherichia coli C43(DE3). researcher.life
Biochemical Characterization Techniques
Biochemical techniques are essential for determining the physical and chemical properties of this compound. One of the primary methods used is Tricine-SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis), which is specifically designed for the separation of small proteins and peptides. researchgate.net Through this technique, the apparent molecular mass of partially purified this compound was estimated to be 3.7 kDa. researchgate.netacademicjournals.orgnih.gov
N-terminal sequence analysis is another critical technique used to determine the amino acid sequence of the N-terminus of the peptide. nih.gov Analysis of this compound revealed a 15-amino acid sequence that corresponds to the sequence of the lantibiotic bovicin HJ50. researchgate.netnih.gov Further detailed peptide sequence analysis, following chemical modification, uncovered the unique structure of this compound. researchgate.netoup.com It was found to contain a disulfide bridge formed between Cys21 and Cys29 residues, and two 3-methyllanthionine thioether bridges. researchgate.netoup.com These findings classify this compound as an AII-type lantibiotic. researchgate.net
In vitro Antimicrobial Activity Assays
The antimicrobial efficacy of this compound is evaluated using in vitro assays, with the agar (B569324) well diffusion method being a common technique. researchgate.net This method involves creating wells in an agar plate seeded with a sensitive indicator microorganism. The wells are then filled with the bacteriocin solution, and the plate is incubated. A zone of inhibition around the well indicates antimicrobial activity.
These assays have demonstrated that this compound exhibits a broad spectrum of activity against various Gram-positive bacteria. researchgate.net Its inhibitory targets include several lactic acid bacteria and food spoilage bacteria such as Clostridium butylicum, Clostridium sporogenes, and Bacillus cereus. researchgate.netacademicjournals.orgnih.gov The antimicrobial activity of this compound was shown to be sensitive to proteinase K, confirming its proteinaceous nature. researchgate.netacademicjournals.orgnih.gov
The table below summarizes the indicator strains that have been tested for their susceptibility to this compound.
| Indicator Strain | Susceptibility |
| Clostridium butylicum | Susceptible researchgate.netacademicjournals.orgnih.gov |
| Clostridium sporogenes | Susceptible researchgate.netacademicjournals.orgnih.gov |
| Bacillus cereus | Susceptible researchgate.netacademicjournals.orgnih.gov |
| Lactobacillus acidophilus | Susceptible researchgate.net |
| Lactobacillus delbrueckii subsp. bulgaricus | Susceptible researchgate.net |
| Streptococcus thermophilus | Susceptible researchgate.net |
Mutagenesis and Gene Deletion Studies for Elucidating Gene Function
Mutagenesis and gene deletion studies are powerful tools for dissecting the function of individual genes within a biosynthetic pathway. While specific gene deletion studies for every gene in the tep cluster of this compound are not extensively detailed in the provided context, the principles of these techniques are well-established in the study of similar bacteriocins.
For instance, in the study of bovicin HJ50, disruption of the regulatory genes bovK or bovR resulted in the complete loss of bacteriocin production, indicating their essential role in biosynthesis. researcher.life Similarly, deletion of blpC, which encodes a quorum-sensing induction peptide, in S. thermophilus ST109 led to a loss of antimicrobial activity, demonstrating that thermophilin 109 production is controlled by this gene cluster. In another study, the deletion of blpK from the chromosome of S. thermophilus B59671 did not result in a loss of antimicrobial activity, suggesting it may not be the primary bacteriocin gene in that strain under the tested conditions. nih.gov
These examples of gene knockout and mutagenesis approaches highlight the methodologies that are applied to understand the specific function of each ORF within the this compound gene cluster, ultimately piecing together the complete biosynthetic pathway.
Future Directions and Research Gaps
Comprehensive Elucidation of Structure-Activity Relationships
The antimicrobial efficacy of Thermophilin 1277 is intrinsically linked to its unique molecular structure, which includes post-translationally modified amino acids forming thioether bridges and a disulfide bridge. nih.gov Initial studies have confirmed that the integrity of these intramolecular rings is essential for its biological activity; treatment with reductive agents that disrupt these bonds leads to a loss of antimicrobial function. nih.govfao.org The mature peptide consists of 33 amino acids and is classified as a type AII lantibiotic. nih.gov
A foundational study revealed that Cys21 and Cys29 form a critical disulfide bridge, while Thr8 or Thr10 and Cys13 or Cys32 form two 3-methyllanthionine thioether bridges. nih.gov However, the precise contribution of each specific modified residue to the peptide's spectrum of activity, stability, and mechanism of action is not yet fully understood.
Research Gaps and Future Directions:
Site-Directed Mutagenesis: A significant gap exists in understanding the specific role of individual amino acid residues. Future research should employ site-directed mutagenesis to systematically substitute the key cysteine and threonine residues involved in bridge formation. This would allow for a detailed analysis of how each modification influences antimicrobial potency and specificity.
Synthetic Analogs: The chemical synthesis of this compound analogs with altered ring structures, sizes, or stereochemistry would provide deeper insights. These studies could identify the minimal structural requirements for activity and potentially lead to the development of derivatives with enhanced stability or a broader target range.
Quantitative SAR (QSAR) Studies: As more data on modified structures becomes available, quantitative structure-activity relationship (QSAR) modeling can be employed. This computational approach can help predict the activity of novel, untested analogs, thereby streamlining the discovery of more potent variants.
Advanced Understanding of Regulatory Networks Governing this compound Expression
The production of this compound is a complex process controlled by a dedicated gene cluster and influenced by environmental conditions. The biosynthesis gene locus, designated tep, spans a 9.9-kbp region and contains at least ten open reading frames (ORFs). nih.gov This genetic architecture shows significant homology to the gene cluster responsible for producing bovicin HJ50, another lantibiotic. nih.gov
Furthermore, culture conditions have been shown to regulate its expression. Production is observed in M17 broth but not in sucrose-tryptone (ST) broth, unless the pH is controlled between 5.5 and 6.5, indicating a dependency on specific nutritional and environmental cues. nih.gov
| Gene/ORF | Putative Function | Source |
| tepA | Structural gene for the prepeptide | nih.gov |
| tepM | Lantibiotic modifying enzyme (dehydratase) | nih.gov |
| tepT | Transporter protein | nih.gov |
| tepFEG | ABC transporter involved in immunity | nih.gov |
| tepK | Protein kinase | nih.gov |
| tepR | Response regulator | nih.gov |
| tepI | Novel immunity peptide | nih.gov |
| ORF4 | Open reading frame with unknown function | nih.gov |
Research Gaps and Future Directions:
Functional Genomics: The precise function of each ORF within the tep gene cluster needs to be experimentally verified. Gene knockout and overexpression studies are required to determine the specific role of the regulatory proteins TepK and TepR, and to elucidate the function of the uncharacterized ORF4.
Quorum Sensing: Many bacteriocin (B1578144) systems are regulated by a quorum-sensing mechanism, where the bacteriocin's production is triggered once a certain cell density is reached. mdpi.com Research is needed to identify if a similar auto-induction system, potentially involving a sensor histidine protein kinase and a response regulator like those found in other systems, governs tep cluster expression. mdpi.com
Signal Transduction Pathways: The environmental signals (e.g., pH, nutrient availability) that modulate this compound production need to be linked to specific signal transduction pathways. Understanding how these external cues are translated into genetic responses via the TepK/TepR system is a critical next step.
Exploration of Synergistic Activities with Other Antimicrobial Agents
The increasing prevalence of antibiotic-resistant pathogens necessitates the exploration of combination therapies. biointerfaceresearch.com The synergistic use of different antimicrobial agents can lower the required concentrations of each, broaden the spectrum of activity, and reduce the likelihood of resistance development. frontiersin.org While bacteriocins like nisin have shown significant synergistic effects with conventional antibiotics, essential oils, and phytochemicals, no such studies have been reported for this compound. biointerfaceresearch.comfrontiersin.org
Research Gaps and Future Directions:
Screening for Synergy: A major research gap is the complete lack of data on this compound's synergistic potential. Future studies should systematically screen for synergistic interactions between this compound and a wide range of conventional antibiotics (e.g., beta-lactams, aminoglycosides) and other natural antimicrobials. mdpi.com
Anti-Biofilm Applications: Bacterial biofilms are notoriously resistant to conventional antibiotics. Combination therapies are a promising strategy to disrupt biofilms. frontiersin.org Research should investigate the efficacy of this compound, alone and in combination with other agents, in preventing and eradicating biofilms formed by clinically relevant pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.
Mechanism of Synergy: Once synergistic combinations are identified, further research is needed to uncover the underlying mechanisms. For example, this compound might permeabilize the target cell membrane, thereby facilitating the entry and action of a second antimicrobial agent.
Development of Novel Biotechnological Applications Beyond Food Preservation
Currently, the primary proposed application for this compound is as a biopreservative in food products, leveraging its activity against food spoilage bacteria such as Clostridium butylicum and Bacillus cereus. nih.govresearchgate.net However, the unique properties of bacteriocins are paving the way for applications in medicine and other industries. mdpi.com The potential of this compound in these non-food sectors remains largely unexplored.
Research Gaps and Future Directions:
Clinical Pathogen Targeting: There is a need to evaluate the efficacy of this compound against a broader range of clinically significant, antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).
Pharmaceutical and Cosmetic Formulations: The stability and activity of this compound in various formulations for topical applications should be investigated. Its potential use in cosmetics as a preservative or in pharmaceuticals for treating skin infections is a promising but unexamined area. researchgate.net
Advanced Drug Delivery Systems: To overcome potential limitations in stability and bioavailability, novel delivery systems should be developed. researchgate.net Incorporating this compound into nanoparticles, liposomes, or biocompatible films could enhance its therapeutic efficacy and expand its applicability to medical devices and wound dressings. mdpi.com
Evolutionary and Phylogenetic Insights into Lantibiotic Diversity
This compound is a member of the diverse lantibiotic family. Its structural gene (tepA) and biosynthesis gene cluster (tep) share high similarity with those of bovicin HJ50, produced by Streptococcus bovis, suggesting a close evolutionary relationship. nih.govnih.gov Understanding these relationships helps to map the diversity of lantibiotics and can guide the discovery of novel antimicrobial peptides.
Research Gaps and Future Directions:
Comprehensive Phylogenetic Analysis: While a link to bovicin HJ50 is established, a large-scale phylogenetic analysis is needed. Comparing the entire tep gene cluster with all known lantibiotic biosynthesis clusters would provide a clearer picture of its evolutionary origins and its relationship to other lantibiotic subclasses.
Genome Mining for Novel Lantibiotics: The genetic signature of the this compound biosynthesis cluster can be used as a template for genome mining. Searching public databases of bacterial genomes for homologous gene clusters could lead to the discovery of new and uncharacterized lantibiotics, particularly from other thermophilic organisms. pnas.org
Horizontal Gene Transfer: The evolution of bacteriocin diversity is often driven by horizontal gene transfer. Future research should investigate the genomic context of the tep cluster for evidence of mobile genetic elements, which would suggest how this lantibiotic system has been disseminated among different bacterial species.
Q & A
Q. What are the key structural and functional features of Thermophilin 1277?
this compound is a class AII lantibiotic produced by Streptococcus thermophilus SBT1277. It contains two β-methyl lanthionine residues and one disulfide bond critical for its antimicrobial activity . Its structure is identical to bovicin HJ50 from Streptococcus bovis HJ50, but unlike bovicin HJ50, its activity is abolished upon treatment with dithiothreitol (DTT), indicating a stronger reliance on disulfide bond integrity . Structural gene tepA encodes the prepeptide, which undergoes post-translational modifications by the LanM enzyme (TepM) .
Q. What experimental methods are used to assess this compound's antimicrobial activity?
The agar well diffusion assay is the primary method:
- Serially dilute the bacteriocin-containing supernatant (Strep. thermophilus SBT1277) in phosphate buffer (pH 6–8).
- Overlay GM17 agar plates with soft agar inoculated with indicator strains (e.g., Lactococcus lactis MG1363).
- Add 40 µl of diluted bacteriocin to wells (6–8 mm diameter).
- Measure inhibition halo diameters after 18 h at 30°C. Triplicate experiments are recommended for statistical validity .
Q. How is the gene cluster for this compound biosynthesis organized?
The 9-kb tep cluster (GenBank: AB434921) includes ten ORFs:
| Gene | Function |
|---|---|
| tepA | Structural gene for prepeptide |
| tepM | LanM enzyme (post-translational modifications) |
| tepT | ABC transporter (leader peptide cleavage/secretion) |
| tepFEG | Immunity ABC transporter complex |
| tepI | Novel hydrophobic immunity peptide |
| ORF4 | Putative disulfide oxidase |
| The cluster shares 98–100% homology with bovicin HJ50 genes but has a lower G+C content (29% vs. Strep. thermophilus’s 39%), suggesting horizontal gene transfer . |
Advanced Research Questions
Q. How does horizontal gene transfer (HGT) explain the origin of this compound's gene cluster?
The tep cluster’s G+C content (29%) diverges from Strep. thermophilus’s genome-wide average (39%), supporting HGT. Transposase genes flanking lantibiotic clusters (e.g., in macedocin) further suggest mobile genetic elements facilitated transfer. However, no plasmids were detected in Strep. thermophilus SBT1277, implying chromosomal integration via phage transduction or conjugation .
Q. What methodological approaches resolve contradictions in disulfide bond functionality between this compound and homologs?
While bovicin HJ50 retains activity after DTT treatment, this compound loses potency, indicating divergent redox dependencies. To investigate:
- Compare reduced vs. oxidized bacteriocin activity using DTT/oxidizing agents.
- Analyze ORF4 (putative disulfide oxidase) via gene knockout: Measure bacteriocin production and stability in ΔORF4 mutants.
- Use mass spectrometry to confirm disulfide bond formation in wild-type vs. mutant strains .
Q. How can heterologous expression of TepI optimize immunity studies in non-native hosts?
To express TepI in L. lactis MG1363:
- Amplify tepI using primers with BamHI/PstI restriction sites.
- Clone into pIL253-P32 vector and transform into MG1363.
- Validate expression via broth assays: Strains with pTEPI show ≥1.3x higher resistance to this compound than controls.
- Co-express tepFEG to test synergistic immunity effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
